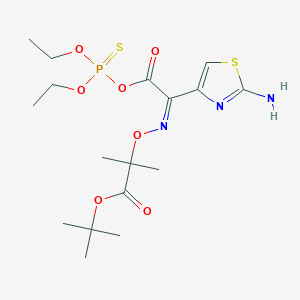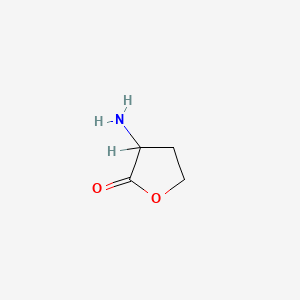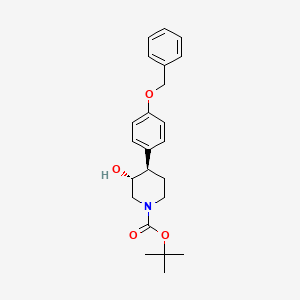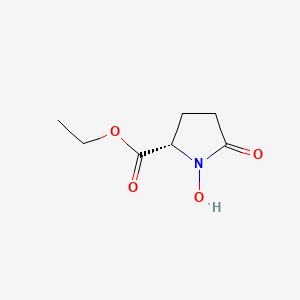
Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate is a complex organic compound that features a combination of functional groups including thiophosphoryl, aminothiazole, and tert-butoxycarbonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate typically involves multi-step organic reactions. The process may start with the preparation of the aminothiazole core, followed by the introduction of the thiophosphoryl group and the tert-butoxycarbonyl protecting group. Each step requires specific reagents and conditions, such as:
Aminothiazole synthesis: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Thiophosphoryl group introduction: This step might involve the reaction of the aminothiazole intermediate with diethyl phosphorochloridothioate.
tert-Butoxycarbonyl protection: The final step could involve the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate can undergo various chemical reactions, including:
Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophosphoryl group would yield sulfoxides or sulfones, while reduction of the imino group would yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate: can be compared with other thiophosphoryl-containing compounds, aminothiazole derivatives, and tert-butoxycarbonyl-protected molecules.
Thiophosphoryl compounds: These include diethyl thiophosphoryl chloride and diethyl thiophosphoryl acetate.
Aminothiazole derivatives: Examples include 2-aminothiazole and 4-aminothiazole.
tert-Butoxycarbonyl-protected compounds: These include tert-butoxycarbonyl-protected amino acids and peptides.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
162208-28-8 |
|---|---|
Molecular Formula |
C17H28N3O7PS2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C17H28N3O7PS2/c1-8-23-28(29,24-9-2)26-13(21)12(11-10-30-15(18)19-11)20-27-17(6,7)14(22)25-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19) |
InChI Key |
JGMHZIHMNAXXPH-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |
Canonical SMILES |
CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1S,2S,4S)- (9CI)](/img/new.no-structure.jpg)



![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)

